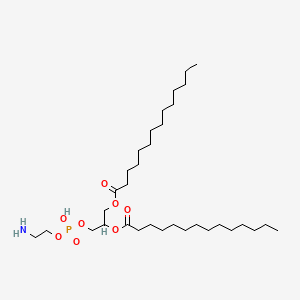
Dimyristoylphosphatidylethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimyristoylphosphatidylethanolamine, also known as this compound, is a useful research compound. Its molecular formula is C33H66NO8P and its molecular weight is 635.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Membrane Biology
Structural Studies
DMPE is crucial for understanding membrane dynamics and lipid bilayer properties. X-ray diffraction studies have revealed the bilayer structure of DMPE, providing insights into its phase behavior and interaction with proteins. For instance, the stability of DMPE bilayers under different conditions has been characterized, showcasing their potential as model membranes for studying membrane protein interactions and lipid dynamics .
Lipid Exchange and Aggregation
Research has demonstrated that DMPE vesicles can undergo lipid exchange and aggregation, which are essential processes in cellular signaling and membrane fusion. Studies utilizing resonance energy transfer techniques have shown that DMPE can facilitate lipid randomization during pH-induced aggregation, indicating its role in maintaining membrane integrity under stress .
Drug Delivery Systems
Nanocarriers for Therapeutics
DMPE is frequently employed in the formulation of liposomes and nanoparticles for drug delivery. Its ability to form stable lipid bilayers makes it an ideal candidate for encapsulating hydrophobic drugs. For example, DMPE-based liposomes have been investigated for their efficacy in delivering non-steroidal anti-inflammatory drugs (NSAIDs), enhancing their bioavailability and therapeutic effects .
Peptide-Lipid Complexes
The co-lyophilization of peptides with DMPE has been explored to create peptide-lipid complexes that improve the stability and delivery of therapeutic peptides. This method enhances the solubility and bioactivity of peptides, making them more effective in clinical applications .
Therapeutic Applications
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of DMPE when used in conjunction with various natural extracts. For instance, extracts from Sechium hybrids have shown protective effects against oxidative stress on DMPE model membranes, suggesting a potential application in developing antioxidant therapies .
Interaction with Drugs
The interaction between DMPE and pharmacological agents has been a focus of research, particularly concerning its influence on drug efficacy. For example, studies on the interaction of auranofin with DMPE have demonstrated significant alterations in membrane structure and function, which could impact drug action against diseases like cancer .
Case Studies
Propiedades
Número CAS |
20255-95-2 |
|---|---|
Fórmula molecular |
C33H66NO8P |
Peso molecular |
635.9 g/mol |
Nombre IUPAC |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C33H66NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3,(H,37,38) |
Clave InChI |
NEZDNQCXEZDCBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCC |
Sinónimos |
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine 1,2-dimyristoylphosphatidylethanolamine 1,2-ditetradecanoyl-sn-glycero-3-phosphoethanolamine dimyristoyl cephalin DMPE tetradecanoic acid, (1R)-1-((((2-aminoethoxy)hydroxyphosphinyl)oxy)methyl)-1,2-ethanediyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















